Pralatrexate, (S)-, is a potent anti-folate drug, specifically a 10-deazaaminopterin analog, that demonstrates significant antitumor activity. [] It is a rationally designed compound with a high affinity for the reduced folate carrier type 1 (RFC-1). [] This transporter protein facilitates its preferential uptake into malignant cells. [] Inside the cell, Pralatrexate, (S)-, undergoes polyglutamylation by the enzyme folylpolyglutamate synthetase, leading to its intracellular accumulation and potentiated effects. []
Pralatrexate, (S)- exerts its antitumor activity primarily by inhibiting dihydrofolate reductase (DHFR). [, ] DHFR is a critical enzyme involved in folate metabolism, essential for DNA synthesis and cell division. [] By binding to and inhibiting DHFR, Pralatrexate, (S)- disrupts the folate metabolic pathway, ultimately leading to the death of rapidly dividing cancer cells. [, ]
Pralatrexate, (S)- is currently being investigated for its potential in treating various cancers, particularly T-cell lymphomas. [] Preclinical studies have demonstrated its efficacy against different lymphoma cell lines, including those resistant to other chemotherapies. [] Research suggests that Pralatrexate, (S)-, in combination with other anti-cancer agents like romidepsin, might enhance therapeutic efficacy by inducing cytokinesis failure in T-cell lymphoma cells. [] Further investigations are exploring the potential of Pralatrexate, (S)- in treating solid tumors, such as non-small cell lung cancer, although further research is needed to confirm its effectiveness in these areas. []
CAS No.: 108418-13-9
CAS No.: 13770-96-2
CAS No.: 802590-64-3
CAS No.: 646-83-3
CAS No.: 18953-50-9
CAS No.: